

# An In-Depth Guide to the Chemical Structure and Stereochemistry of Ipecoside

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## Compound of Interest

Compound Name: *Ipecoside*

Cat. No.: *B1585364*

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## Abstract

**Ipecoside** is a monoterpenoid isoquinoline alkaloid found in the medicinal plant *Carapichea ipecacuanha*. It serves as a key biosynthetic precursor to the potent emetic alkaloids, cephaeline and emetine. A thorough understanding of its complex chemical structure and stereochemistry is fundamental for researchers in natural product chemistry, pharmacology, and drug development. This guide provides a detailed examination of **Ipecoside**'s molecular architecture, including its absolute configuration, and summarizes relevant physicochemical and spectroscopic data. Furthermore, it outlines the general experimental approaches for its structural elucidation and presents a logical diagram of its biosynthetic relationship to other ipecac alkaloids.

## Chemical Structure

**Ipecoside** is a complex glycoside, meaning it consists of a sugar moiety linked to a non-sugar aglycone.<sup>[1]</sup> The structure is comprised of a tetrahydroisoquinoline unit linked to a secologanin-derived monoterpenoid component, which is further attached to a  $\beta$ -D-glucose molecule.<sup>[2][3]</sup>

The systematic IUPAC name for **Ipecoside** is methyl (2S,3R,4S)-4-[[[(1R)-2-acetyl-6,7-dihydroxy-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-3-ethenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate.<sup>[1][4]</sup>

The core structure can be broken down into three main components:

- A Tetrahydroisoquinoline Moiety: This is a bicyclic aromatic amine structure, specifically 1,2,3,4-tetrahydro-6,7-dihydroxyisoquinoline, which is N-acetylated.
- A Secoiridoid Moiety: This part of the molecule is derived from secologanin and features a dihydropyran ring with methyl ester and ethenyl (vinyl) substituents.[\[3\]](#)[\[5\]](#)
- A  $\beta$ -D-glucopyranosyl Moiety: This is the glucose sugar unit attached via an O-glycosidic bond to the dihydropyran ring.

## Stereochemistry and Absolute Configuration

The stereochemistry of **lpecoside** is complex due to the presence of multiple chiral centers. The precise spatial arrangement of atoms is crucial for its biological activity and its role as a precursor. The absolute configuration of the stereocenters has been determined and is specified in its IUPAC name.[\[1\]](#)[\[4\]](#)

The key chiral centers and their configurations are as follows:

- C1 of the Isoquinoline Ring: (R) configuration.
- Dihydropyran Ring: C2 (S), C3 (R), and C4 (S).
- $\beta$ -D-glucopyranosyl Unit: C1' (S), C2' (R), C3' (S), C4' (S), C5' (R).

The designation of these centers as R (Rectus) or S (Sinister) follows the Cahn-Ingold-Prelog (CIP) priority rules.[\[6\]](#)[\[7\]](#) This specific three-dimensional arrangement is a result of the stereospecific enzymatic reactions in its biosynthetic pathway.

## Quantitative Data

This section summarizes the key physicochemical and spectroscopic data for **lpecoside**.

Table 1: Physicochemical Properties of **lpecoside**

| Property          | Value  | Reference |
|-------------------|--|-----------|
| Molecular Formula | C <sub>27</sub> H <sub>35</sub> NO <sub>12</sub> | [1][4][8] |
| Molecular Weight  | 565.57 g/mol                                     | [4]       |
| Monoisotopic Mass | 565.21592555 Da                                  | [1][8]    |
| CAS Number        | 15401-60-2                                       | [1][4]    |

Table 2: Predicted Mass Spectrometry Data for [M+H]<sup>+</sup> Adduct

| Adduct                            | m/z       | Predicted CCS (Å <sup>2</sup> ) | Reference |
|-----------------------------------|-----------|---------------------------------|-----------|
| [M+H] <sup>+</sup>                | 566.22322 | 232.9                           | [8]       |
| [M+Na] <sup>+</sup>               | 588.20516 | 233.8                           | [8]       |
| [M+K] <sup>+</sup>                | 604.17910 | 235.1                           | [8]       |
| [M+NH <sub>4</sub> ] <sup>+</sup> | 583.24976 | 229.4                           | [8]       |
| [M-H] <sup>-</sup>                | 564.20866 | 234.7                           | [8]       |

Note: CCS (Collision Cross Section) values are predicted and provide an indication of the ion's shape in the gas phase.

## Experimental Protocols for Structural Elucidation

The structural elucidation of **Ipecoside** involves a combination of isolation, purification, and spectroscopic analysis. The following is a generalized workflow representing the key experimental procedures.

### 4.1. Isolation and Purification

- **Extraction:** Dried and powdered roots of *Carapichea ipecacuanha* are subjected to extraction with a polar solvent, typically methanol or ethanol, to isolate the alkaloids and glycosides.
- **Solvent Partitioning:** The crude extract is then partitioned between an acidic aqueous solution and an immiscible organic solvent (e.g., chloroform) to separate alkaloids from

neutral compounds.

- Chromatography: The aqueous layer containing the glycosidic alkaloids is neutralized and subjected to multiple chromatographic steps for purification. This typically includes:
  - Column Chromatography: Using silica gel or alumina to perform initial fractionation of the extract.
  - High-Performance Liquid Chromatography (HPLC): Often using a reversed-phase (e.g., C18) column for final purification to yield **Ipecoside** with high purity.

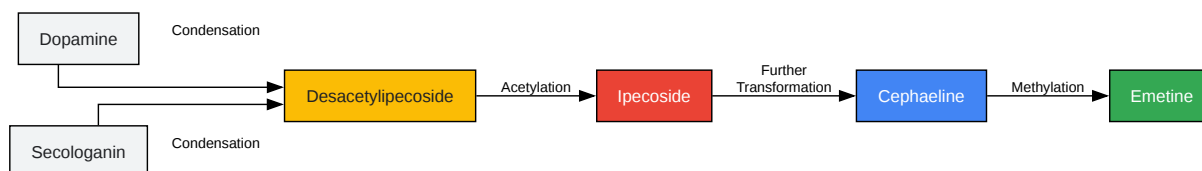
#### 4.2. Spectroscopic Analysis

- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition, confirming the molecular formula  $C_{27}H_{35}NO_{12}$ .[\[1\]](#)[\[8\]](#)
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - $^1H$  NMR: Provides information about the number and chemical environment of protons in the molecule. Key signals would include aromatic protons, olefinic protons of the vinyl group, anomeric protons of the glucose unit, and methyl protons of the acetyl and ester groups.
  - $^{13}C$  NMR: Determines the number of unique carbon atoms and their types (e.g., carbonyl, aromatic, aliphatic).
  - 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity of atoms. COSY (Correlation Spectroscopy) identifies proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) correlate protons with their directly attached carbons and carbons that are 2-3 bonds away, respectively. This allows for the complete assembly of the molecular skeleton.
- X-ray Crystallography: This is the gold standard for determining the absolute configuration of a molecule.[\[7\]](#) If a suitable single crystal of **Ipecoside** can be grown, X-ray diffraction

analysis can provide an unambiguous three-dimensional structure, confirming the spatial arrangement of all atoms and the stereochemistry at each chiral center.

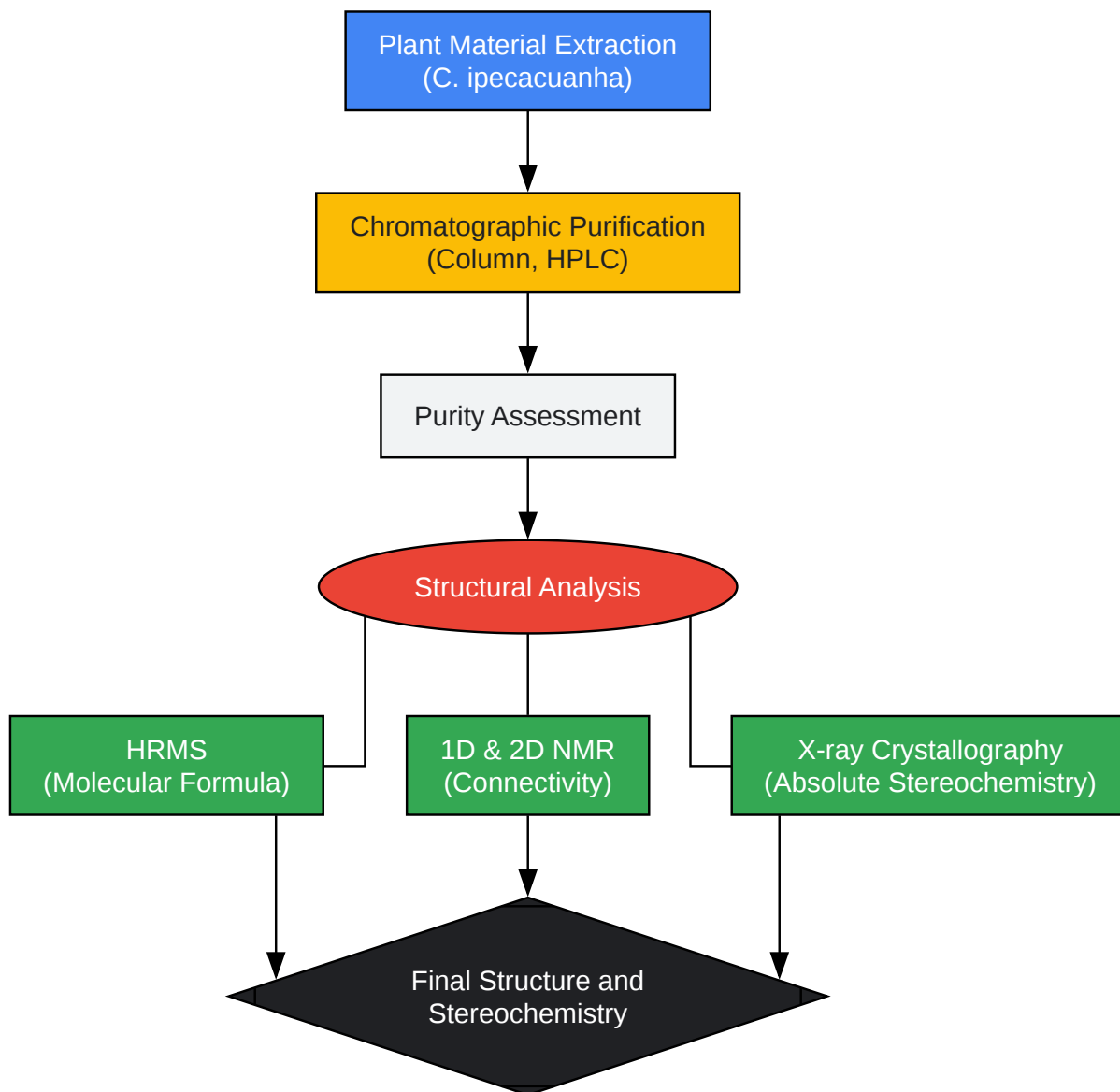
## Biosynthetic Pathway and Logical Relationships

**Ipecoside** is a central intermediate in the biosynthesis of the more widely known ipecac alkaloids, cephaeline and emetine.[2][5] The pathway begins with the condensation of dopamine (derived from tyrosine) and secologanin (a monoterpene indole alkaloid precursor).[3][5] This forms desacetyl*ipecoside*, which is then acetylated to yield **Ipecoside**. [2][5] Subsequent enzymatic transformations convert **Ipecoside** into cephaeline and then emetine.



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Caption: Biosynthetic pathway from precursors to **Ipecoside** and its conversion to major ipecac alkaloids.



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